molecular formula C6H14N4O2 B14036549 (1Z,6E)-N'1,N'6-dihydroxyadipimidamide

(1Z,6E)-N'1,N'6-dihydroxyadipimidamide

Cat. No.: B14036549
M. Wt: 174.20 g/mol
InChI Key: KKQNCWWVKWCZID-UHFFFAOYSA-N
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Description

1,4-Diamidoximobutane is an organic compound with the molecular formula C6H14N4O2 It is a derivative of adiponitrile and is characterized by the presence of two amidoxime groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diamidoximobutane can be synthesized from adiponitrile through a reaction with hydroxylamine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for 1,4-Diamidoximobutane are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamidoximobutane undergoes various chemical reactions, including:

    Oxidation: The amidoxime groups can be oxidized to form corresponding nitrile oxides.

    Reduction: The compound can be reduced to form diamines.

    Substitution: The amidoxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Diamines.

    Substitution: Substituted amidoximes.

Scientific Research Applications

1,4-Diamidoximobutane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chelating agent for metal ions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of 1,4-Diamidoximobutane involves its ability to form stable complexes with metal ions through its amidoxime groups. This chelation process can inhibit the activity of metal-dependent enzymes, making it a potential candidate for enzyme inhibition studies. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to bind metal ions is a key feature.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminobutane: Similar structure but with amine groups instead of amidoxime groups.

    Adiponitrile: The precursor to 1,4-Diamidoximobutane, containing nitrile groups.

    1,4-Dioxane: A structurally similar compound with different functional groups.

Uniqueness

1,4-Diamidoximobutane is unique due to the presence of amidoxime groups, which confer distinct chemical reactivity and potential applications. Its ability to chelate metal ions sets it apart from other similar compounds, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-N',6-N'-dihydroxyhexanediimidamide

InChI

InChI=1S/C6H14N4O2/c7-5(9-11)3-1-2-4-6(8)10-12/h11-12H,1-4H2,(H2,7,9)(H2,8,10)

InChI Key

KKQNCWWVKWCZID-UHFFFAOYSA-N

Isomeric SMILES

C(CC/C(=N/O)/N)C/C(=N\O)/N

Canonical SMILES

C(CCC(=NO)N)CC(=NO)N

Origin of Product

United States

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